![molecular formula C21H20FN7O B2601989 2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097895-54-8](/img/structure/B2601989.png)
2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining quinazoline, piperidine, pyrazole, and pyridazinone moieties, which contribute to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions The process begins with the preparation of the quinazoline and piperidine intermediates, followed by their coupling through a series of nucleophilic substitution and cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance scalability and cost-effectiveness. This includes using high-yielding reagents, efficient catalysts, and environmentally friendly solvents. Continuous flow reactors and automated synthesis platforms can also be employed to streamline the production process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. The mechanism of action is primarily attributed to the inhibition of specific enzymes involved in cancer progression, particularly histone demethylases (KDMs).
Case Study: KDM Inhibition
Recent studies have demonstrated that compounds similar to this one can act as potent inhibitors of the KDM4 subfamily, which plays a crucial role in the regulation of gene expression related to cancer. For instance, a related compound was shown to have an IC50 value of 10.9 μM against KDM4B, indicating strong inhibitory potential .
Enzyme Inhibition
The compound's structure suggests it may interact with various enzymes beyond KDMs, including kinases and other targets involved in cellular signaling pathways.
Case Study: Kinase Inhibition
In vitro assays have indicated that related compounds can inhibit specific kinases implicated in tumor growth and metastasis. These findings suggest a broader application for the compound in targeting multiple pathways in cancer therapy .
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields. Techniques such as EDCI/HOBt-mediated coupling and SNAr reactions are commonly employed to achieve desired structural modifications .
Mecanismo De Acción
The mechanism of action of 2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.
Piperidine Derivatives: Compounds such as risperidone and haloperidol, which are used as antipsychotic agents.
Pyrazole Derivatives: Compounds like celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).
Pyridazinone Derivatives: Compounds such as levosimendan, used in the treatment of heart failure.
Uniqueness
The uniqueness of 2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one lies in its multi-functional structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications.
Actividad Biológica
The compound 2-{[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2097895-54-8) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, suggesting diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H20FN7O, with a molecular weight of 405.4 g/mol. The structure features a piperidine ring substituted with a fluoroquinazoline moiety, a pyrazole ring , and a pyridazinone structure, which is indicative of its complex chemical behavior and potential interactions within biological systems.
Property | Value |
---|---|
Molecular Formula | C21H20FN7O |
Molecular Weight | 405.4 g/mol |
CAS Number | 2097895-54-8 |
Antimicrobial Activity
Research suggests that compounds with similar structures to This compound often display antimicrobial properties. For instance, fluoroquinolones are well-known for their broad-spectrum antibacterial activity. The incorporation of the pyrazole and pyridazinone rings may enhance this activity, potentially leading to effectiveness against resistant strains of bacteria.
Anticancer Potential
The presence of the pyridazinone core in the structure has been associated with anticancer activity in other compounds. Studies on related derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could also possess similar properties.
Study on Antimicrobial Efficacy
In a comparative study of various heterocyclic compounds, derivatives featuring the fluoroquinazoline moiety demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains.
Anticancer Activity Assessment
A recent investigation into compounds containing the pyridazinone scaffold revealed that several analogs exhibited cytotoxic effects on cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, indicating that modifications similar to those in our compound could lead to enhanced anticancer properties.
Propiedades
IUPAC Name |
2-[[1-(7-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O/c22-16-2-3-17-18(12-16)23-14-24-21(17)27-10-6-15(7-11-27)13-29-20(30)5-4-19(26-29)28-9-1-8-25-28/h1-5,8-9,12,14-15H,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHVHZPWYPPONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=NC5=C4C=CC(=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.